molecular formula C12H6Cl4O B1345153 2,4,4',5-Tetrachlorodiphenyl ether CAS No. 61328-45-8

2,4,4',5-Tetrachlorodiphenyl ether

Cat. No.: B1345153
CAS No.: 61328-45-8
M. Wt: 308 g/mol
InChI Key: KXOJXWNARBQHNX-UHFFFAOYSA-N
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Description

2,4,4’,5-Tetrachlorodiphenyl ether: is a chemical compound with the molecular formula C12H6Cl4O . It is a member of the polychlorinated diphenyl ethers family, which are known for their structural similarity to polychlorinated biphenyls. These compounds are characterized by the presence of multiple chlorine atoms attached to a diphenyl ether backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4’,5-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions, including temperature and solvent, are optimized to achieve selective chlorination at the desired positions on the diphenyl ether molecule .

Industrial Production Methods: Industrial production of 2,4,4’,5-Tetrachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in reactors designed to handle large volumes of reactants and products. The reaction is monitored to ensure consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4,4’,5-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2,4,4’,5-Tetrachlorodiphenyl ether is used as a model compound in studies of polychlorinated diphenyl ethers. It helps in understanding the chemical behavior and environmental impact of these compounds .

Biology and Medicine: Research on 2,4,4’,5-Tetrachlorodiphenyl ether includes its effects on biological systems. Studies have shown that it can interact with biological molecules, leading to potential toxic effects .

Industry: In industry, 2,4,4’,5-Tetrachlorodiphenyl ether is used in the production of flame retardants and other specialty chemicals. Its stability and resistance to degradation make it valuable in various applications .

Mechanism of Action

The mechanism of action of 2,4,4’,5-Tetrachlorodiphenyl ether involves its interaction with cellular components. It can bind to proteins and disrupt normal cellular functions. The compound is known to activate the aryl hydrocarbon receptor, leading to changes in gene expression and potential toxic effects .

Comparison with Similar Compounds

  • 2,2’,4,4’-Tetrachlorodiphenyl ether
  • 2,3,4,4’-Tetrachlorodiphenyl ether
  • 2,4,4’,6-Tetrachlorodiphenyl ether

Comparison: 2,4,4’,5-Tetrachlorodiphenyl ether is unique due to its specific chlorine substitution pattern. This pattern influences its chemical reactivity and biological activity. Compared to other tetrachlorodiphenyl ethers, it may exhibit different environmental persistence and toxicity profiles .

Properties

IUPAC Name

1,2,4-trichloro-5-(4-chlorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOJXWNARBQHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210242
Record name 2,4,4',5-Tetrachlorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61328-45-8
Record name 2,4,4′,5-Tetrachlorodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61328-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,4',5-Tetrachlorodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061328458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,4',5-Tetrachlorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,4',5-TETRACHLORODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7C0VP1DER
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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